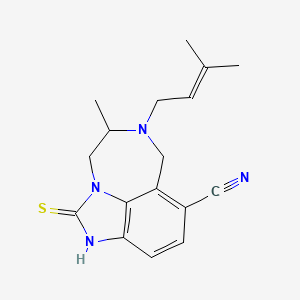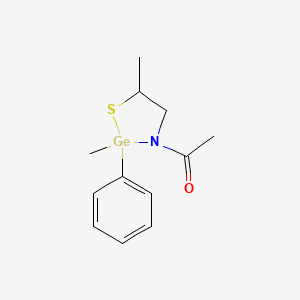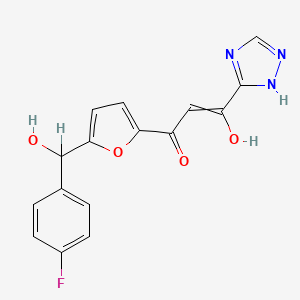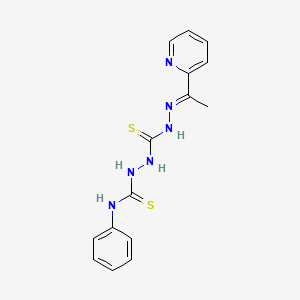
Carbonothioic dihydrazide, N''-((phenylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both thioamide and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. One common approach might include:
Formation of the thioamide group: This can be achieved by reacting a primary amine with carbon disulfide under basic conditions to form the corresponding dithiocarbamate, followed by hydrolysis.
Hydrazide formation: The thioamide can then be reacted with hydrazine to form the hydrazide.
Condensation reactions: The final step involves the condensation of the hydrazide with an aldehyde or ketone to introduce the pyridinyl and phenylamino groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioamide group could yield sulfoxides or sulfones, while reduction of the hydrazide group could yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit biological activity, making them potential candidates for drug development. For example, they could be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazides: Compounds with similar thioamide and hydrazide groups.
Hydrazones: Compounds formed by the condensation of hydrazides with aldehydes or ketones.
Thioamides: Compounds containing the thioamide functional group.
Uniqueness
Carbonothioic dihydrazide, N’‘-((phenylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of functional groups and the presence of both aromatic and heterocyclic rings
Propriétés
Numéro CAS |
127142-02-3 |
|---|---|
Formule moléculaire |
C15H16N6S2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1-phenyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H16N6S2/c1-11(13-9-5-6-10-16-13)18-20-15(23)21-19-14(22)17-12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,19,22)(H2,20,21,23)/b18-11+ |
Clé InChI |
CVCPNJREWHGQQL-WOJGMQOQSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1)/C2=CC=CC=N2 |
SMILES canonique |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


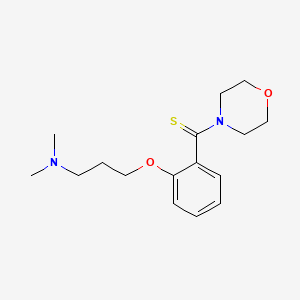
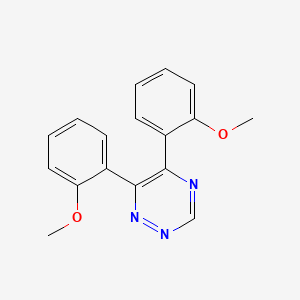
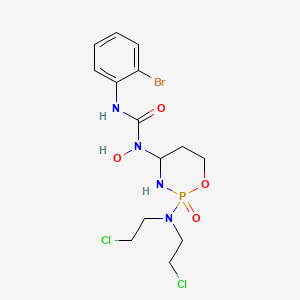
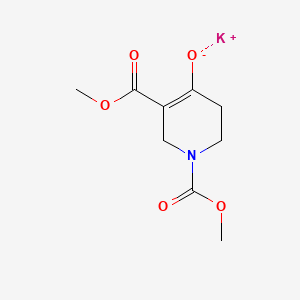
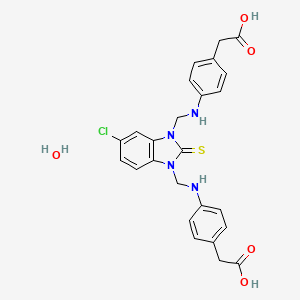

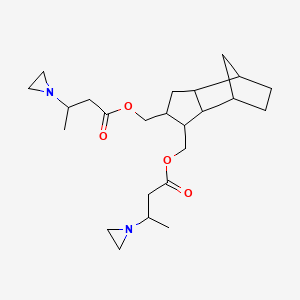
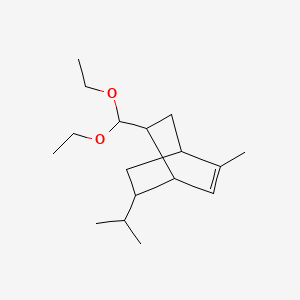
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
